Divergent Synthetic Versatility via C4-Cl Handle
The presence of a chlorine atom at the 4-position provides a critical point for late-stage functionalization that is absent in the lead analog DIMP (Ro 7-8117), which has a 4-methyl group [1]. The C4-Cl bond is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse libraries for SAR studies. This is a key advantage for medicinal chemists over DIMP, where the C4-Me group is chemically inert and cannot be diversified without a complete de novo synthesis [2].
| Evidence Dimension | Synthetic diversifiability of the isoxazole 4-position |
|---|---|
| Target Compound Data | Contains a C4-Cl bond; amenable to nucleophilic aromatic substitution and transition metal-catalyzed coupling under standard conditions. |
| Comparator Or Baseline | DIMP (Ro 7-8117): Contains a C4-CH3 (methyl) group; chemically inert to direct functionalization. |
| Quantified Difference | Qualitative synthetic advantage: One additional diversifiable vector for library synthesis. |
| Conditions | General organic chemistry reactivity logic. |
Why This Matters
For procurement, this feature makes the compound a strategic choice as a common intermediate for parallel synthesis, directly enabling SAR exploration that is impossible with DIMP.
- [1] Wikipedia contributors. (2023). DIMP (antiandrogen). Wikipedia, The Free Encyclopedia. View Source
- [2] Boris, A., Scott, J. W., DeMartino, L., & Cox, D. C. (1973). Endocrine profile of a nonsteroidal antiandrogen N-(3,5-dimethyl-4-isoxazolylmethyl)phthalimide (DIMP). Acta Endocrinologica, 72(3), 604–614. View Source
